Boc-(R)-2-Thienylglycine

描述

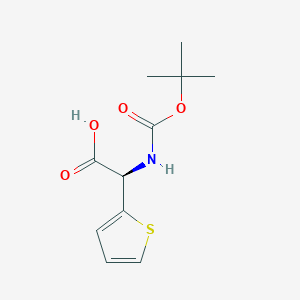

Boc-®-2-Thienylglycine is a compound that belongs to the class of Boc-protected amino acids. The Boc group, or tert-butoxycarbonyl group, is commonly used in organic synthesis to protect amino groups during chemical reactions. The ®-2-Thienylglycine part of the compound is an amino acid derivative where the amino group is attached to a thienyl ring, a sulfur-containing heterocycle. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-2-Thienylglycine typically involves the protection of the amino group of ®-2-Thienylglycine with a Boc group. This can be achieved by reacting ®-2-Thienylglycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

In an industrial setting, the production of Boc-®-2-Thienylglycine can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and high-throughput screening can further optimize the synthesis process, making it more efficient and cost-effective .

化学反应分析

Types of Reactions

Boc-®-2-Thienylglycine can undergo various chemical reactions, including:

Oxidation: The thienyl ring can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: The compound can be reduced using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).

Substitution: The Boc group can be substituted with other protecting groups or functional groups using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).

Reduction: H2 gas with Pd/C catalyst in an appropriate solvent like ethanol or methanol.

Substitution: TFA in DCM or HCl in dioxane for Boc deprotection.

Major Products Formed

Oxidation: Oxidized derivatives of the thienyl ring.

Reduction: Reduced forms of the thienyl ring or the amino acid backbone.

Substitution: Deprotected amino acids or amino acids with different protecting groups.

科学研究应用

Peptide Synthesis

Role as a Building Block

Boc-(R)-2-Thienylglycine serves as a critical building block in the synthesis of peptides. Its unique structure enhances the stability and bioactivity of peptides, making it an essential component in developing novel therapeutics. The compound's properties allow for the formation of stable peptide bonds under mild conditions, reducing the risk of side reactions that can occur with other protecting groups.

Case Study: Synthesis of Antimicrobial Peptides

Research has demonstrated that incorporating this compound into antimicrobial peptides improves their efficacy against resistant bacterial strains. This has significant implications for developing new antibiotics.

Drug Development

Potential Drug Candidates

In drug development, this compound is leveraged to create potential candidates for treating various diseases, particularly in oncology and neurology. The compound's ability to target specific receptors enhances its therapeutic potential.

Case Study: Targeting Cancer Receptors

Studies have shown that peptides synthesized with this compound can effectively bind to cancer cell receptors, leading to apoptosis in tumor cells. This highlights its potential as a lead compound in cancer therapy.

Biochemical Research

Investigating Protein Interactions

this compound is utilized in studies investigating protein interactions and enzyme activity. Its incorporation into experimental designs provides insights into metabolic pathways and disease mechanisms.

Case Study: Enzyme Activity Modulation

In biochemical assays, researchers have found that peptides containing this compound can modulate enzyme activity, offering a new approach to studying enzyme kinetics and inhibition.

Functional Materials Development

this compound's unique chemical properties allow for applications in developing functional materials like sensors and drug delivery systems. These materials enhance performance and specificity in various applications.

Case Study: Drug Delivery Systems

Research has indicated that polymeric materials incorporating this compound can improve the targeted delivery of therapeutic agents, increasing their efficacy while minimizing side effects.

作用机制

The mechanism of action of Boc-®-2-Thienylglycine involves the interaction of its amino group with various molecular targets. The Boc group provides steric protection, allowing for selective reactions at other sites on the molecule. The thienyl ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The pathways involved include nucleophilic substitution, electrophilic addition, and radical reactions.

相似化合物的比较

Similar Compounds

Boc-Phenylglycine: Similar in structure but with a phenyl ring instead of a thienyl ring.

Boc-®-2-Furylglycine: Contains a furan ring instead of a thienyl ring.

Boc-®-2-Pyridylglycine: Features a pyridyl ring instead of a thienyl ring.

Uniqueness

Boc-®-2-Thienylglycine is unique due to the presence of the thienyl ring, which imparts distinct electronic and steric properties compared to other Boc-protected amino acids. This uniqueness makes it valuable in the synthesis of specialized peptides and in studies involving sulfur-containing heterocycles .

生物活性

Boc-(R)-2-Thienylglycine, also known as (R)-2-((tert-butoxycarbonyl)amino)-2-(thiophen-2-yl)acetic acid, is a chiral amino acid derivative notable for its unique structural features and potential biological activities. This compound is particularly significant in organic synthesis and medicinal chemistry due to its thiophene ring, which is commonly associated with various biological functions.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 257.31 g/mol

- Density : 1.273 g/cm³

- Boiling Point : 425.2°C at 760 mmHg

The presence of the tert-butoxycarbonyl (Boc) protecting group allows for the selective manipulation of the amino group during synthesis, making it a versatile building block in peptide chemistry and drug development .

Biological Significance

The biological activity of this compound can be attributed to several factors:

- Enzyme Interactions : The thiophene moiety is known to participate in various biochemical pathways, potentially interacting with enzymes and receptors. This interaction may influence enzymatic activity or receptor binding, which is crucial for drug design.

- Chirality : The chiral nature of this compound may affect its binding affinity and specificity towards biological targets, enhancing its pharmacological potential.

- Peptidomimetic Applications : This compound has been explored as a peptidomimetic agent, which can mimic the structure and function of peptides while providing improved stability and bioavailability in therapeutic applications .

The mechanism by which this compound exerts its biological effects involves:

- Target Interaction : The amino group of this compound interacts with various biological targets, potentially influencing protein folding and enzyme-substrate interactions .

- Pharmacokinetics : The Boc group is stable under physiological conditions, allowing for controlled release and activity modulation in biological systems.

Research Findings

Recent studies have focused on the synthesis, characterization, and biological evaluation of this compound:

- Synthesis Methods : Typically synthesized via the reaction of (R)-2-thienylglycine with di-tert-butyl dicarbonate (BocO) in the presence of a base such as triethylamine or pyridine in an anhydrous solvent like dichloromethane .

- Biological Evaluations : In vitro studies have demonstrated that this compound can influence cellular pathways involved in metabolism and signaling, suggesting its potential as a therapeutic agent .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 3-Thiophenylglycine | Contains a thiophene ring | Lacks the Boc protecting group |

| Boc-L-Valine | Amino acid with a Boc protecting group | Different side chain (isopropyl) |

| Boc-L-Leucine | Another amino acid derivative | Larger side chain (isobutyl) |

| Boc-L-Tyrosine | Contains a phenolic hydroxyl group | Aromatic side chain with hydroxyl functionality |

| Boc-L-Alanine | Simple amino acid structure | Smaller side chain (methyl) |

This compound's combination of a thiophene ring and a chiral center enhances its potential utility in both synthetic and medicinal chemistry applications.

Case Studies

- Peptide Synthesis : Research has shown that incorporating this compound into peptide sequences can enhance stability and bioactivity compared to peptides lacking this moiety.

- Drug Development : Preliminary studies suggest that derivatives of this compound may act as inhibitors for specific enzymes involved in metabolic disorders, highlighting its therapeutic potential.

属性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-thiophen-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12-8(9(13)14)7-5-4-6-17-7/h4-6,8H,1-3H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAJOXPICRIMCA-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00575329 | |

| Record name | (2R)-[(tert-Butoxycarbonyl)amino](thiophen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00575329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74562-03-1 | |

| Record name | (2R)-[(tert-Butoxycarbonyl)amino](thiophen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00575329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。